

Comparative gene expression profiling of insects susceptible and resistant to Thiacloprid

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Unraveling Thiacloprid Resistance: A Comparative Gene Expression Analysis in Insects

A deep dive into the transcriptomic landscape of **thiacloprid**-resistant insects reveals a significant upregulation of detoxification-related genes, providing a clearer understanding of the molecular mechanisms driving resistance. This guide offers a comparative analysis of gene expression profiles between **thiacloprid**-susceptible and -resistant insect strains, supported by experimental data and detailed protocols for researchers in insecticide development and pest management.

A key study on the green peach aphid, Myzus persicae, has demonstrated that a laboratory-selected strain (THG-R) developed a staggering 1,201.2-fold resistance to **thiacloprid** after more than 50 generations of continuous exposure. This high level of resistance is accompanied by significant cross-resistance to other neonicotinoids, such as imidacloprid. Transcriptome analysis of this resistant strain compared to a susceptible strain (FAA-S) has identified a clear genetic basis for this resistance, primarily centered on the overexpression of genes involved in metabolic detoxification.

Quantitative Gene Expression Analysis







RNA sequencing (RNA-seq) of the **thiacloprid**-resistant (THG-R) and susceptible (FAA-S) strains of Myzus persicae identified 72 differentially expressed genes (DEGs) associated with insecticide detoxification. Of these, 15 genes were significantly upregulated, while 57 were downregulated in the resistant strain. The most prominent upregulated genes are implicated in the metabolic breakdown and transport of xenobiotics, pointing to a multi-faceted detoxification strategy.



Gene/Gene Family	Description	Fold Change (Resistant vs. Susceptible)	Putative Role in Resistance
Cytochrome P450s			
CYP6CY3	P450 monooxygenase	Overexpressed	Primary detoxification enzyme for neonicotinoids.[1]
CYP380c40	P450 monooxygenase	Overexpressed	Contributes to metabolic resistance against thiacloprid.[1]
UDP- glucuronosyltransfera se (UGT)			
UGT344P2	Phase II detoxification enzyme	Overexpressed	Involved in the conjugation and subsequent excretion of metabolites.[1]
ATP-binding cassette (ABC) transporters			
Mplethal(2)03659.1	ABC transporter	30.3	Efflux pump for toxic compounds and their metabolites.[1]
Thioesterase			
MpThem6	Thioesterase	7.0	Potential role in the hydrolysis of thiacloprid or its metabolites.[1]

Table 1: Key Upregulated Detoxification-Related Genes in **Thiacloprid**-Resistant Myzus persicae



Cross-Resistance Profile

The **thiacloprid**-resistant THG-R strain of Myzus persicae also exhibited significant cross-resistance to a range of other insecticides, indicating that the upregulated detoxification genes can metabolize multiple compounds.

Insecticide	Class	Resistance Ratio (LC50 Resistant / LC50 Susceptible)
Imidacloprid	Neonicotinoid	894.3
Acetamiprid	Neonicotinoid	48.7
Dinotefuran	Neonicotinoid	44.7
Flupyradifurone	Butenolide	24.9
Sulfoxaflor	Sulfoximine	14.6
Thiamethoxam	Neonicotinoid	9.4
Clothianidin	Neonicotinoid	6.4

Table 2: Cross-Resistance Spectrum of the **Thiacloprid**-Resistant (THG-R) Strain of Myzus persicae

Experimental ProtocolsInsect Strains and Rearing

- Susceptible Strain (FAA-S): A laboratory-maintained strain of Myzus persicae, reared in the absence of insecticide exposure.
- Resistant Strain (THG-R): Developed from the FAA-S strain through continuous selection with thiacloprid for over 50 generations.
- Rearing Conditions: Both strains were reared on pakchoi cabbage seedlings (Brassica chinensis) under controlled conditions of 19–22°C, 60% relative humidity, and a 16:8 hour (light:dark) photoperiod.



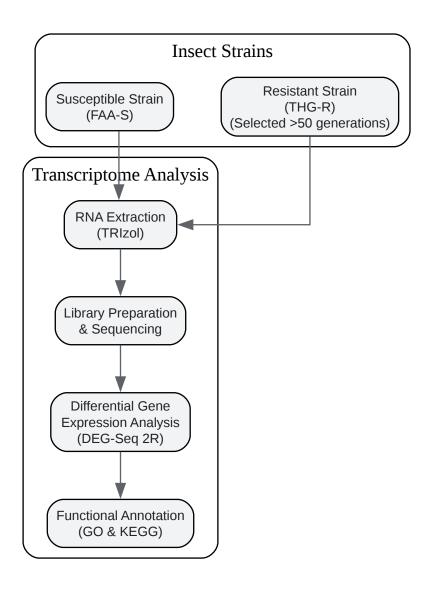
RNA Sequencing and Analysis

- RNA Extraction: Total RNA was extracted from collected aphid samples using TRIzol™ reagent (Invitrogen) following the manufacturer's protocol.
- Library Preparation and Sequencing: The sequencing library was prepared by Novogene
 Co., Ltd., and sequenced to generate transcriptomic data.
- Differential Gene Expression Analysis: The DEG-Seq 2R package was utilized to identify
 differentially expressed genes between the resistant and susceptible strains. A gene was
 considered differentially expressed if the adjusted P-value was less than 0.05 and the foldchange was greater than 2.
- Functional Annotation: The function of the differentially expressed genes was annotated using the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases.

Visualizing Resistance Mechanisms

The primary mechanism of **thiacloprid** resistance in Myzus persicae involves a coordinated multi-gene detoxification process. The following diagrams illustrate the experimental workflow and the proposed metabolic pathway for **thiacloprid** resistance.

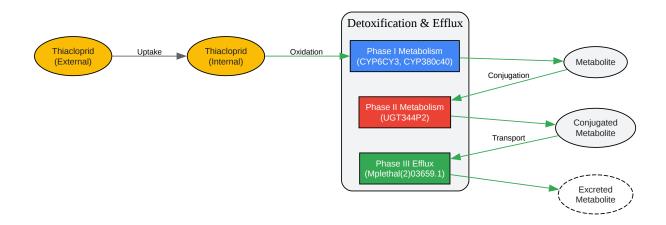




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Caption: Experimental workflow for comparative transcriptomic analysis.





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Caption: Proposed metabolic pathway for **Thiacloprid** resistance.

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References

- 1. upubscience.com [upubscience.com]
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